molecular formula C11H15N B13570443 5-Phenylpent-4-en-1-amine

5-Phenylpent-4-en-1-amine

Cat. No.: B13570443
M. Wt: 161.24 g/mol
InChI Key: PNXDDJPALLQFMY-WEVVVXLNSA-N
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Description

5-Phenylpent-4-en-1-amine is an organic compound with the molecular formula C11H15N. It is a primary amine with a phenyl group attached to the fourth carbon of a pentene chain. This compound is of interest due to its unique structure, which combines an aromatic ring with an aliphatic amine, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenylpent-4-en-1-amine can be synthesized through several methods. One common approach is the reductive amination of 5-phenylpent-4-en-1-one. This involves the reaction of the ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Another method involves the nucleophilic substitution of 5-phenylpent-4-en-1-bromide with ammonia or an amine. This reaction typically requires a polar aprotic solvent like dimethylformamide (DMF) and elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitriles or imines derived from 5-phenylpent-4-en-1-aldehyde is another potential method. These processes are optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpent-4-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Phenylpent-4-en-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can act as a ligand for certain receptors, modulating signal transduction pathways. The phenyl group can enhance its binding affinity to aromatic amino acids in protein active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylpent-4-en-1-amine is unique due to its combination of an aromatic ring and an aliphatic amine, providing a balance of hydrophobic and hydrophilic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(E)-5-phenylpent-4-en-1-amine

InChI

InChI=1S/C11H15N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10,12H2/b9-5+

InChI Key

PNXDDJPALLQFMY-WEVVVXLNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCCN

Canonical SMILES

C1=CC=C(C=C1)C=CCCCN

Origin of Product

United States

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